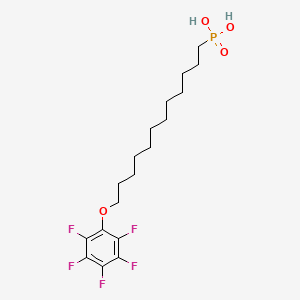
12-Pentafluorophenoxydodecylphosphonic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Pentafluorophenoxydodecylphosphonic acid typically involves the reaction of 12-bromododecane with 2,3,4,5,6-pentafluorophenol in the presence of a base, followed by the reaction with phosphorus trichloride and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions
12-Pentafluorophenoxydodecylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenoxy group.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated levels.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis of the phosphonic acid group yields the corresponding phosphonic acid derivatives.
科学研究应用
12-Pentafluorophenoxydodecylphosphonic acid has several scientific research applications, including:
Nanoelectronics: Used in the formation of self-assembled monolayers (SAMs) for nanoelectronics.
Solid-State Lighting: Employed in the development of materials for solid-state lighting applications.
Energy Generation: Utilized in energy generation and storage devices.
Nanocomposites: Incorporated into nanocomposites to enhance their properties.
作用机制
The mechanism of action of 12-Pentafluorophenoxydodecylphosphonic acid involves its ability to form strong bonds with surfaces, particularly metal oxides, through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers, which can modify surface properties and enhance material performance .
相似化合物的比较
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzylphosphonic acid
- 1H,1H,2H,2H-Perfluorooctanephosphonic acid
- 3,3,4,4,5,5,6,6-Nonafluorohexylphosphonic acid
Uniqueness
12-Pentafluorophenoxydodecylphosphonic acid is unique due to its long alkyl chain and pentafluorophenoxy group, which provide distinct surface modification capabilities and enhance its utility in various applications compared to other similar compounds .
属性
IUPAC Name |
12-(2,3,4,5,6-pentafluorophenoxy)dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXYEINUTVZCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


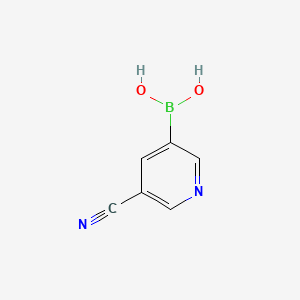
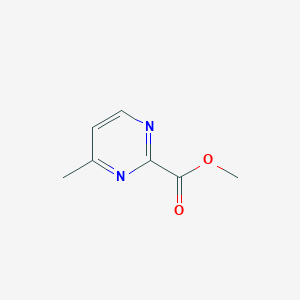
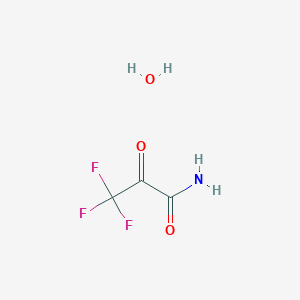

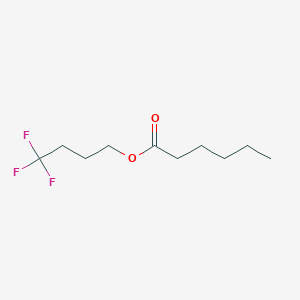
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)
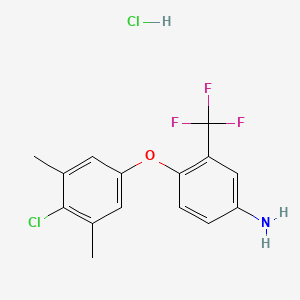
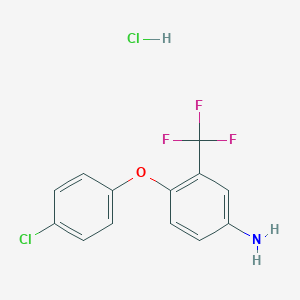

![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)

![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)
